Imipenem and cilastatin are two pharmacologically active compounds often used in combination to treat severe bacterial infections. Imipenem is a broad-spectrum antibiotic belonging to the carbapenem class, effective against a wide range of Gram-positive and Gram-negative bacteria. Cilastatin, on the other hand, is a renal dehydropeptidase-I inhibitor that prevents the rapid degradation of imipenem in the kidneys, thereby enhancing its therapeutic efficacy. This combination is particularly important in the treatment of infections caused by resistant bacterial strains.
Imipenem and cilastatin are sourced from synthetic processes. Imipenem is derived from thienamycin, a naturally occurring compound produced by Streptomyces cattleya. Cilastatin was developed to inhibit the enzyme responsible for imipenem's breakdown in renal tissues, thus prolonging its action.
The synthesis of imipenem typically involves several key steps:
Both compounds undergo purification processes such as crystallization and chromatography to ensure high purity levels suitable for pharmaceutical use.
Imipenem has a complex molecular structure characterized by its β-lactam ring which is crucial for its antibacterial activity. The chemical formula for imipenem is C₁₁H₁₃N₃O₄S, while cilastatin has the formula C₁₁H₁₄N₂O₄S.
The primary reaction involving imipenem is its interaction with penicillin-binding proteins (PBPs) on bacterial cell membranes, leading to inhibition of cell wall synthesis. Cilastatin does not participate in direct antibacterial activity but instead inhibits the enzyme dehydropeptidase-I, preventing the hydrolysis of imipenem in renal tissues.
The stability of imipenem can be affected by various conditions:
Stability studies indicate that under controlled conditions, both compounds retain their efficacy over time .
The mechanism of action for imipenem involves:
Cilastatin enhances the effectiveness of imipenem by:
Both compounds are typically formulated as sterile powders for reconstitution prior to administration .
The combination of imipenem and cilastatin is used primarily in clinical settings for treating severe bacterial infections including:
It is particularly effective against multi-drug resistant strains, making it critical in managing infections where other antibiotics fail .
The discovery of thienamycin in 1976 from Streptomyces cattleya marked a revolutionary advance in β-lactam antibiotics, introducing the carbapenem class characterized by a unique carbon substitution at position 1 and an unsaturated C2-C3 bond [1] [7]. Thienamycin exhibited unparalleled broad-spectrum activity but faced critical instability issues due to its susceptibility to degradation in aqueous solutions and renal metabolism. This instability was resolved through the synthesis of N-formimidoyl thienamycin (imipenem), which retained the parent compound’s antibacterial potency while achieving chemical stability suitable for clinical use [7].
A parallel challenge emerged with the identification of renal dehydropeptidase-I (DHP-I), an enzyme in proximal renal tubules that rapidly hydrolyzed imipenem to inactive metabolites. Early pharmacokinetic studies revealed that only 5.5–42.5% of administered imipenem was recovered unchanged in human urine, severely limiting its therapeutic utility [4]. This led to the strategic development of cilastatin, a synthetic DHP-I inhibitor structurally optimized to bind the enzyme’s active site without intrinsic antibacterial activity. The 1:1 fixed combination of imipenem-cilastatin, commercialized in the 1980s, represented the first successful carbapenem–dehydropeptidase inhibitor pairing, enabling urinary recovery of active imipenem to reach ~70% [4] [7].
Table 1: Key Stages in Carbapenem-Cilastatin Development
Time Period | Development Phase | Significant Achievement |
---|---|---|
1976 | Discovery | Isolation of thienamycin from S. cattleya |
1978-1980 | Chemical Stabilization | Synthesis of imipenem via N-formimidoylation |
1981-1983 | Metabolic Challenge | Identification of renal DHP-I-mediated hydrolysis |
1984 | Inhibitor Design | Creation of cilastatin as selective DHP-I inhibitor |
1985 | Clinical Formulation | FDA approval of imipenem-cilastatin fixed combination |
The imipenem-cilastatin system operates through complementary pharmacodynamic and pharmacokinetic mechanisms. Imipenem exerts bactericidal activity by binding penicillin-binding proteins (PBPs) 1B and 2 in Gram-negative bacteria and PBP2 in Pseudomonas aeruginosa, disrupting peptidoglycan cross-linking and causing osmotic lysis [6] [10]. Crucially, its β-lactam core is resistant to hydrolysis by most β-lactamases, functioning as a "slow substrate" or competitive inhibitor for Ambler class A and C enzymes [1]. However, imipenem’s therapeutic potential was intrinsically limited without cilastatin due to two factors:
Cilastatin’s molecular design features a heptenoic acid side chain that competitively inhibits DHP-I via reversible binding, preventing imipenem hydrolysis. This synergy is quantified by pharmacokinetic studies showing a 3.5-fold increase in urinary imipenem exposure when co-administered with cilastatin [4] [7]. Additionally, cilastatin blocks the formation of nephrotoxic metabolites, as demonstrated in rabbit models where high-dose imipenem alone caused proximal tubular necrosis—a effect absent with the combination [4].
Table 2: Microbiological Spectrum of Imipenem-Cilastatin Synergy
Pathogen Class | Representative Species | Imipenem MIC₉₀ (μg/mL) | Key Resistance Overcome |
---|---|---|---|
Enterobacteriaceae | E. coli, K. pneumoniae | ≤1 | ESBLs, AmpC β-lactamases |
Non-fermenters | P. aeruginosa | 2–4 | Intrinsic efflux pumps |
Anaerobes | Bacteroides fragilis | ≤0.5 | Cephalosporinases |
Gram-positive | S. aureus (MSSA) | ≤0.25 | Penicillinases |
Microbiological Validation: The combination’s efficacy against multidrug-resistant pathogens was established through seminal in vitro studies. Imipenem-cilastatin demonstrated >97.5% susceptibility among 815 clinical isolates in a 1986 multicenter trial, including P. aeruginosa and Bacteroides spp. [3]. This broad coverage stems from imipenem’s affinity for multiple PBPs and resistance to hydrolysis by TEM, SHV, and CTX-M β-lactamases [1] [6]. Crucially, cilastatin does not alter imipenem’s intrinsic antibacterial activity but ensures adequate drug delivery to infection sites, particularly the kidneys and urine [4].
Clinical Milestones:
Table 3: Pivotal Clinical Trials Validating the Combination
Study (Year) | Design | Infection Type | Key Outcome |
---|---|---|---|
Lucasti et al. (2016) [2] | RCT, n=351 | cIAI | 98.8% clinical response with imipenem-cilastatin-relebactam |
RESTORE-IMI 2 (2020) [8] | Phase 3, n=531 | HABP/VABP | Non-inferior mortality vs. piperacillin-tazobactam (Δ = -5.3%) |
PIVOT-PO (2025) [5] | Phase 3, n=1690 | cUTI | Oral tebipenem non-inferior to IV imipenem-cilastatin |
The imipenem-cilastatin system’s legacy lies in its dual-component innovation—addressing both antimicrobial resistance and drug metabolism through rational design. Future directions include novel inhibitor combinations (e.g., relebactam) to counteract metallo-β-lactamases and oral formulations expanding carbapenem accessibility [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0